2-(6-bromo-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromo-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom on the indole ring and a piperazine moiety attached to an ethanone group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone typically involves multiple steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane to yield 6-bromoindole.
Formation of Ethanone Intermediate: The 6-bromoindole is then reacted with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, to form the ethanone intermediate.
Piperazine Coupling: The ethanone intermediate is coupled with 4-(4-methoxyphenyl)piperazine under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution Products: Various substituted indole derivatives.
Reduction Products: Corresponding alcohols.
Oxidation Products: Corresponding carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-bromo-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound in the development of new drugs or as a tool for probing biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone depends on its specific interactions with molecular targets. It may bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(6-chloro-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone: Similar structure with a chlorine atom instead of bromine.
2-(6-fluoro-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone: Similar structure with a fluorine atom instead of bromine.
2-(6-iodo-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(6-bromo-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone may confer unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronic properties can influence the compound’s interactions with biological targets and its behavior in chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H22BrN3O2 |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H22BrN3O2/c1-27-19-6-4-18(5-7-19)23-10-12-24(13-11-23)21(26)15-25-9-8-16-2-3-17(22)14-20(16)25/h2-9,14H,10-13,15H2,1H3 |
InChI Key |
HBOOYMZQULSDNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.